molecular formula C13H9N3O B8419586 4-pyridin-2-yl-1H-quinazolin-2-one

4-pyridin-2-yl-1H-quinazolin-2-one

Cat. No. B8419586
M. Wt: 223.23 g/mol
InChI Key: DFPCQQPVJMMFAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08754092B2

Procedure details

A solution of 2-aminophenyl-2-pyridyl ketone (0.95 g, 4.8 mmol), urea (500 mg, 8.3 mmol) and acetic acid (10 mL) was stirred at 110° C. for 18 h. The reaction mixture was cooled to rt and filtered. The solid was washed with water and dried under reduced pressure to give 4-(pyridin-2-yl)quinazolin-2(1H)-one as a yellow solid (0.83 g, 78%), which was dissolved in phosphorous oxychloride (3 mL) and the mixture was stirred at reflux for 30 min. The reaction mixture was cooled to rt and slowly poured over an ice/water mixture. The mixture was filtered and the solid was dried under reduced pressure to give 2-chloro-4-(pyridin-2-yl)quinazoline as an off-white solid (56 mg, 6%).
Name
2-aminophenyl-2-pyridyl ketone
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC=CC=1C1C([C:14]([C:16]2[C:21]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=3[NH2:28])=[CH:20][CH:19]=[CH:18][N:17]=2)=O)=NC=CC=1.[NH2:29][C:30](N)=[O:31]>C(O)(=O)C>[N:17]1[CH:18]=[CH:19][CH:20]=[CH:14][C:16]=1[C:21]1[C:22]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[NH:28][C:30](=[O:31])[N:29]=1

Inputs

Step One
Name
2-aminophenyl-2-pyridyl ketone
Quantity
0.95 g
Type
reactant
Smiles
NC1=C(C=CC=C1)C=1C(=NC=CC1)C(=O)C1=NC=CC=C1C1=C(C=CC=C1)N
Name
Quantity
500 mg
Type
reactant
Smiles
NC(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NC(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.